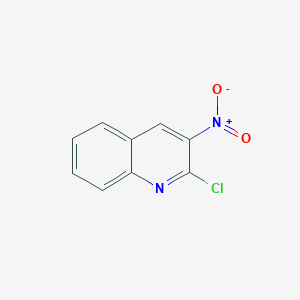

![molecular formula C12H9P B1590465 5H-Benzo[b]phosphindole CAS No. 244-87-1](/img/structure/B1590465.png)

5H-Benzo[b]phosphindole

Descripción general

Descripción

5H-Benzo[b]phosphindole is an organic phosphorus compound . It has gained importance due to its use in organic electronics and the possibility of designing new p-conjugated, optoelectronic materials .

Synthesis Analysis

The first dibenzophospholes, a class of compounds that includes this compound, were described in the 1950s . The synthesis methods of these compounds have been reviewed extensively, covering a period of 15 years (2001–2016) .Molecular Structure Analysis

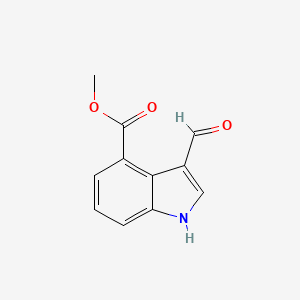

The molecular formula of this compound is C12H9P . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, phosphorus-based π-conjugated compounds like this compound can be chemically modified .Physical And Chemical Properties Analysis

This compound is a white solid . Its molecular weight is 184.174 Da . More specific physical and chemical properties would require experimental determination .Aplicaciones Científicas De Investigación

Conversion to Organophosphorus Compounds

5H-Benzo[b]phosphindole is transformed into reactive organophosphorus intermediates like sodium 5H-benzo[b]phosphindol-5-olate. This process facilitates the creation of functional organophosphorus compounds, which are difficult to prepare but highly useful in industries (Zhang et al., 2020).

Synthesis of Hydroxymethyl Benzo[b]phosphole Oxides

The compound is used in a metal-free radical addition/cyclization process with simple alcohols, leading to the synthesis of hydroxymethyl benzo[b]phosphole oxides and 6H-indeno[2,1-b]phosphindole 5-oxides. This method is significant for its high regioselectivity and broad functional group tolerance, applicable in organic material production (Guo et al., 2020).

Catalytic Applications in Hydroformylation

This compound-based ligands have been used in platinum-catalyzed enantioselective hydroformylation of olefinic substrates. The catalytic activity of these systems is very high, indicating their potential in asymmetric synthesis (Consiglio et al., 1991).

Application in Fluorescent Materials

Derivatives of this compound like 5-phenyl-5H-benzo[b]phosphindole 5-oxide exhibit properties suitable for fluorescent materials. Their structures and spectral properties can be tuned via chemical modification, making them promising candidates for fluorescence-based applications (Chi et al., 2021).

Synthesis of Benzo[b]carbazole Derivatives

5H-Benzo[b]carbazole derivatives are synthesized using iron catalysis in a cascade sequence, highlighting an atom-economical approach and good yields. This methodology is notable for its tolerance to a variety of functional groups and economic feasibility (Boominathan et al., 2015).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

5H-Benzo[b]phosphindole, an organic phosphorus compound, is primarily used as a catalyst in organic synthesis reactions . It plays a crucial role in the formation of carbon-carbon bonds, hydrogenation, and addition reactions, leading to the synthesis of complex organic molecules .

Mode of Action

The mode of action of this compound involves its participation in various reactions. It acts as a Phosphindole group in organic synthesis, participating in carbon-carbon bond formation, hydrogenation, and addition reactions . This interaction with its targets leads to changes in the molecular structure, resulting in the formation of complex organic molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in organic synthesis. The compound’s interaction with its targets leads to the formation of carbon-carbon bonds, hydrogenation, and addition reactions . These reactions can affect various biochemical pathways, leading to the synthesis of complex organic molecules .

Pharmacokinetics

These properties can impact the bioavailability of this compound, influencing its effectiveness as a catalyst in organic synthesis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in molecular structure. Through its role as a catalyst in organic synthesis, this compound facilitates the formation of carbon-carbon bonds, hydrogenation, and addition reactions . These changes at the molecular level can lead to the synthesis of complex organic molecules .

Análisis Bioquímico

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules in the context of organic synthesis . The nature of these interactions is largely dependent on the specific conditions of the reaction and the other compounds present .

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

5H-benzo[b]phosphindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9P/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDNJMOBPOHHRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478911 | |

| Record name | 5H-Benzo[b]phosphindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

244-87-1 | |

| Record name | 5H-Benzo[b]phosphindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

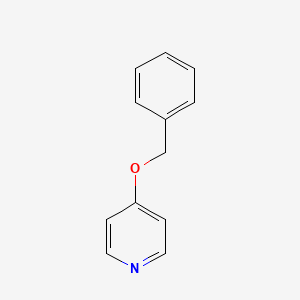

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,8-Diazabicyclo[3.2.1]octane](/img/structure/B1590389.png)

![3-[dimethoxy(methyl)silyl]-N,N-dimethylpropan-1-amine](/img/structure/B1590392.png)

![6-Chloro-4-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1590396.png)